

Application Notes and Protocols for Studying Fungal Mitochondrial Function with Inz-5

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Compound of Interest

Compound Name: Inz-5

Cat. No.: B608114

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Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III) of the electron transport chain.^[1] By targeting cytochrome B, a key component of this complex, **Inz-5** disrupts mitochondrial respiration, leading to a decrease in ATP production and inhibition of fungal growth.^[2] These characteristics make **Inz-5** a valuable tool for investigating the role of mitochondrial function in fungal physiology, pathogenesis, and drug resistance.

These application notes provide detailed protocols for utilizing **Inz-5** to study various aspects of mitochondrial function in fungi, including growth inhibition under different metabolic conditions, measurement of mitochondrial membrane potential, oxygen consumption, and ATP synthesis.

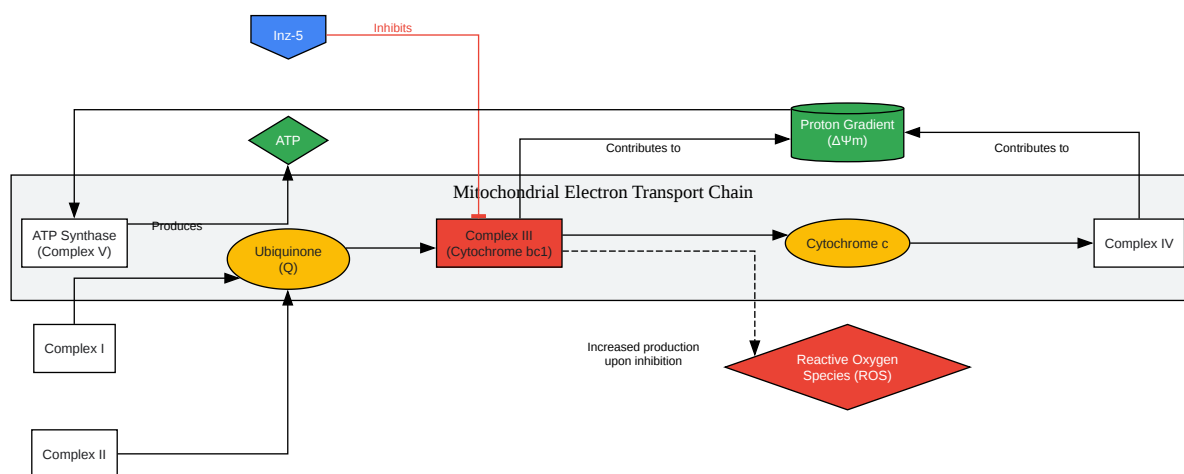
Data Presentation

Table 1: **Inz-5** Potency and Recommended Concentration Ranges for in vitro Fungal Studies

Parameter	Fungus Example	Value/Range	Reference
IC50 (Growth Inhibition)	Candida albicans	0.381 μ M	[1]
Growth Inhibition Assays	Candida albicans	5 - 10 μ M	[3]
Synergy Studies (with Fluconazole)	Candida albicans	10 μ M	[3]
Mitochondrial Respiration Inhibition	Fungal Cells	1 - 20 μ M (Titration Recommended)	Inferred from potency

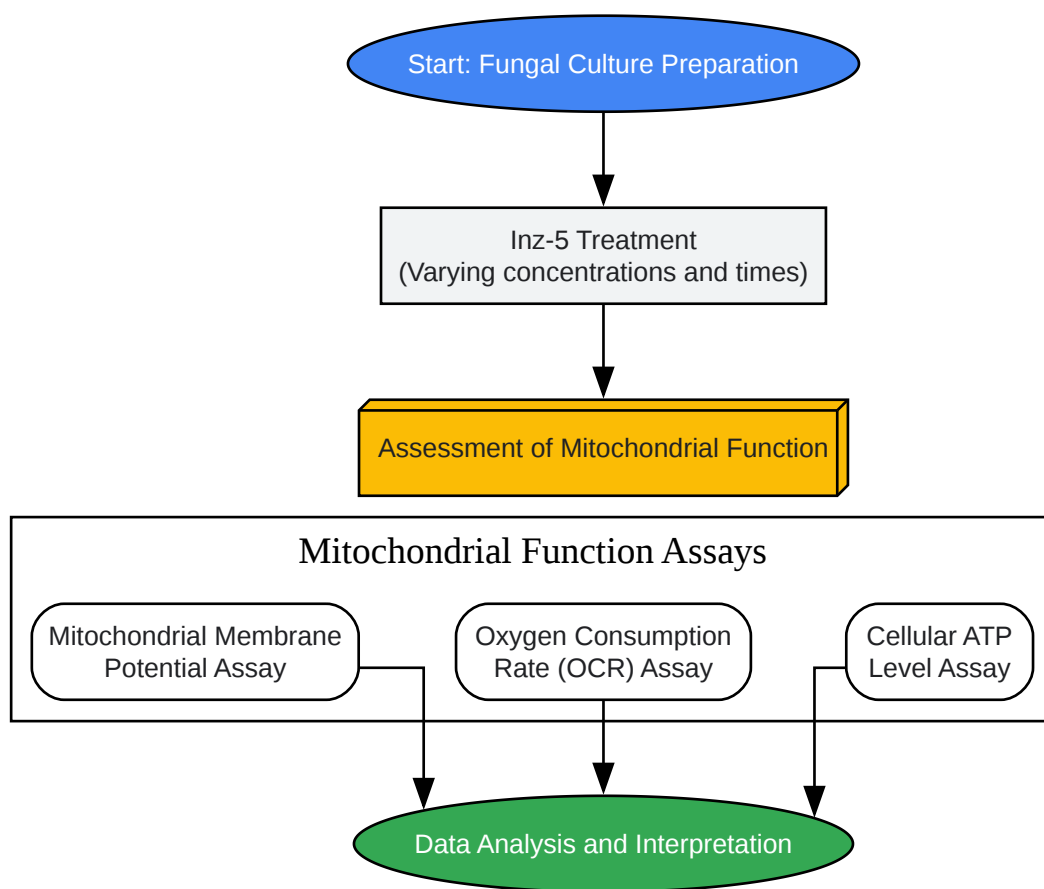
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **Inz-5** and a general workflow for its application in studying fungal mitochondrial function.



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Caption: Mechanism of action of **Inz-5** on the fungal mitochondrial electron transport chain.



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Caption: General experimental workflow for studying the effects of **Inz-5** on fungal mitochondria.

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol determines the effect of **Inz-5** on fungal growth, particularly comparing growth in the presence of fermentable (glucose) versus non-fermentable (glycerol) carbon sources to highlight dependence on mitochondrial respiration.

Materials:

- Fungal strain of interest (e.g., *Candida albicans*)
- YPD medium (1% yeast extract, 2% peptone, 2% glucose)

- YPG medium (1% yeast extract, 2% peptone, 3% glycerol)
- **Inz-5** stock solution (e.g., 10 mM in DMSO)
- 96-well microplates
- Microplate reader

Protocol:

- Prepare a fungal cell suspension in sterile water or PBS and adjust the cell density to 1×10^6 cells/mL.
- In a 96-well plate, add 100 μ L of YPD or YPG medium to each well.
- Add **Inz-5** to the wells to achieve a range of final concentrations (e.g., 0.1 μ M to 20 μ M). Include a DMSO-only control.
- Inoculate each well with 1 μ L of the fungal cell suspension.
- Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.
- Measure the optical density at 600 nm (OD600) using a microplate reader to determine fungal growth.
- Calculate the percentage of growth inhibition relative to the DMSO control and determine the IC50 value.

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay

This protocol utilizes the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential following **Inz-5** treatment. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

- Fungal cells

- Growth medium
- **Inz-5** stock solution
- Rhodamine 123 stock solution (e.g., 5 mg/mL in ethanol)
- Phosphate-buffered saline (PBS)
- FCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
- Fluorometer or fluorescence microscope

Protocol:

- Grow fungal cells to the mid-logarithmic phase in their appropriate growth medium.
- Treat the cells with various concentrations of **Inz-5** (e.g., 1 μ M, 5 μ M, 10 μ M) for a predetermined time (e.g., 1-4 hours). Include a DMSO control and a positive control treated with FCCP (e.g., 10 μ M).
- Harvest the cells by centrifugation and wash them twice with PBS.
- Resuspend the cells in PBS containing 5 μ M Rhodamine 123.
- Incubate the cells in the dark for 30 minutes at room temperature.
- Wash the cells twice with PBS to remove excess dye.
- Resuspend the cells in PBS and measure the fluorescence intensity using a fluorometer (excitation ~507 nm, emission ~529 nm) or visualize them under a fluorescence microscope.

Oxygen Consumption Rate (OCR) Assay

This protocol measures the rate of oxygen consumption in fungal cells to directly assess the impact of **Inz-5** on mitochondrial respiration. A Clark-type oxygen electrode or a high-resolution respirometer can be used.

Materials:

- Fungal cells
- Respiration buffer (e.g., PBS supplemented with glucose)
- **Inz-5** stock solution
- Clark-type oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)

Protocol:

- Grow fungal cells to the mid-logarithmic phase and harvest them by centrifugation.
- Wash the cells with respiration buffer and resuspend them to a known cell density (e.g., 1×10^7 to 1×10^8 cells/mL).
- Calibrate the oxygen electrode according to the manufacturer's instructions.
- Add a known volume of the cell suspension to the respiration chamber and allow the basal oxygen consumption rate to stabilize.
- Inject **Inz-5** into the chamber to achieve the desired final concentration and continuously record the oxygen concentration over time.
- The slope of the line (oxygen concentration vs. time) represents the oxygen consumption rate. Compare the rate before and after the addition of **Inz-5**.

Cellular ATP Level Assay

This protocol quantifies the total cellular ATP content, which is expected to decrease upon inhibition of mitochondrial respiration by **Inz-5**. A luciferase-based ATP assay kit is recommended for its sensitivity.

Materials:

- Fungal cells
- Growth medium
- **Inz-5** stock solution

- Luciferase-based ATP assay kit (e.g., CellTiter-Glo®)
- Luminometer

Protocol:

- Grow fungal cells in a 96-well plate as described in the growth inhibition assay.
- Treat the cells with different concentrations of **Inz-5** for the desired duration.
- Equilibrate the plate to room temperature.
- Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
- Mix the contents by shaking the plate for 2 minutes.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer. A decrease in luminescence corresponds to a lower cellular ATP concentration.

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References

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